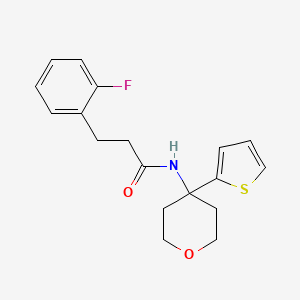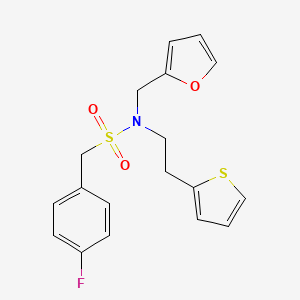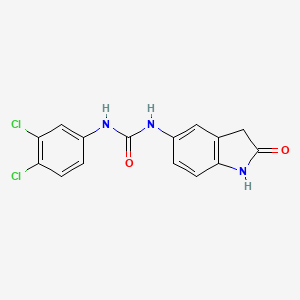
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea, also known as SU6656, is a small molecule inhibitor that targets Src-family kinases. Src-family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to investigate the role of Src-family kinases in various biological processes.
Mechanism of Action
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is a potent inhibitor of Src-family kinases, which are involved in the phosphorylation of various proteins and play a crucial role in cell signaling pathways. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea binds to the ATP-binding site of Src-family kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways that are activated by Src-family kinases.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been used to study the role of Src-family kinases in inflammation and cardiovascular diseases. It has been shown to inhibit the production of inflammatory cytokines and reduce the severity of myocardial infarction in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its potency and specificity towards Src-family kinases. It has been shown to inhibit the activity of Src-family kinases at low concentrations, making it a valuable tool for studying the role of Src-family kinases in various biological processes. However, one of the limitations of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea in scientific research. One direction is the investigation of the role of Src-family kinases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of new inhibitors that are more potent and specific towards Src-family kinases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has also been used in combination with other inhibitors to investigate the synergistic effects of inhibiting multiple signaling pathways.
Synthesis Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea involves the reaction of 3,4-dichloroaniline with 2-oxoindoline-5-carboxylic acid to form 3,4-dichloro-N-(2-oxo-1,2-dihydroindol-5-yl)benzamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal and urea to obtain 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been extensively used in scientific research to investigate the role of Src-family kinases in various biological processes such as cell proliferation, differentiation, migration, and apoptosis. It has also been used to study the role of Src-family kinases in cancer, inflammation, and cardiovascular diseases. 1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the activity of Src-family kinases in a dose-dependent manner and has been used as a tool to investigate the downstream signaling pathways of Src-family kinases.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-11-3-1-10(7-12(11)17)19-15(22)18-9-2-4-13-8(5-9)6-14(21)20-13/h1-5,7H,6H2,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGCGJHXIVLWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2-oxoindolin-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




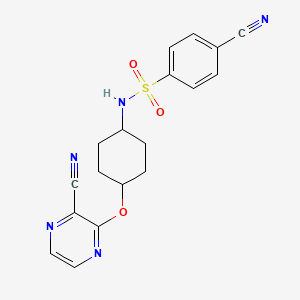
![Ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849461.png)
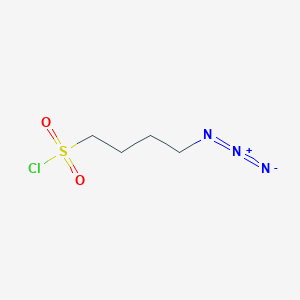
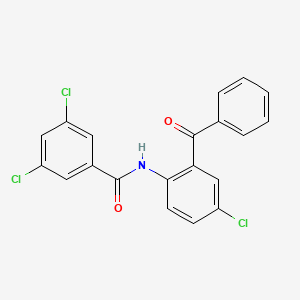
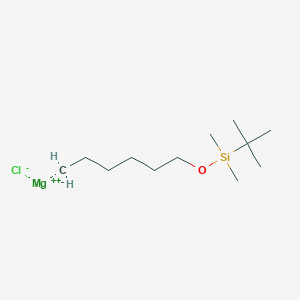
![5-(3-fluoro-4-methylphenyl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2849467.png)
![tert-butyl (2-oxo-2-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)ethyl)carbamate](/img/structure/B2849468.png)


